molecular formula C14H16N2O6 B11478969 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11478969
M. Wt: 308.29 g/mol
InChI Key: GQCSZFIIOQVORT-UHFFFAOYSA-N
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Description

5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, an oxazole ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and methylene chloride in the presence of a base.

    Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone and an amide.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The methoxy groups on the benzodioxole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield more saturated derivatives of the compound.

Scientific Research Applications

5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but lacks the oxazole ring and carboxamide group.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains a benzodioxole ring but has different heteroaryl moieties.

Uniqueness

5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide is unique due to its combination of a benzodioxole ring, an oxazole ring, and a carboxamide group, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

IUPAC Name

5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H16N2O6/c1-6-9(14(15)17)16-22-10(6)7-4-8(18-2)12-13(11(7)19-3)21-5-20-12/h4,6,10H,5H2,1-3H3,(H2,15,17)

InChI Key

GQCSZFIIOQVORT-UHFFFAOYSA-N

Canonical SMILES

CC1C(ON=C1C(=O)N)C2=CC(=C3C(=C2OC)OCO3)OC

Origin of Product

United States

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